REACTION_CXSMILES
|
O1C(C(O)=O)C(C(O)=O)C(C(O)=O)C1C(O)=O.[CH:18]1([C:33]([OH:35])=[O:34])[CH2:23][CH:22]([C:24]([OH:26])=O)[CH:21]([C:27]([OH:29])=[O:28])[CH2:20][CH:19]1[C:30]([OH:32])=O>>[CH:23]1[C:18]2[C:33]([O:35][C:30](=[O:32])[C:19]=2[CH:20]=[C:21]2[C:27]([O:28][C:24](=[O:26])[C:22]=12)=[O:29])=[O:34]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(CC(C(C1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |